4-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13445438
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O2 |
|---|---|
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl 4-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H29N3O2/c1-15(2)21(13-10-19)17-8-11-20(12-9-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17H,8-14,19H2,1-2H3 |
| Standard InChI Key | OEDCDHGRYYBOKC-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, benzyl 4-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate, reflects its three-dimensional architecture. Key structural features include:
-
A piperidine ring substituted at the 4-position with a branched alkylamine group.
-
An isopropyl-amino-ethylamine side chain providing hydrogen-bonding capacity.
-
A benzyl ester moiety conferring lipophilicity and metabolic stability.
The SMILES notation (CC(C)N(CCN)C1CCN(CC1)C(=O)OCC2=CC=CC=C2) and InChIKey (OEDCDHGRYYBOKC-UHFFFAOYSA-N) encode its stereochemical configuration. The presence of multiple nitrogen atoms and the ester group creates a polar surface area of 64.7 Ų, suggesting moderate membrane permeability.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| LogP (Predicted) | 2.8 |
| Topological Polar Surface | 64.7 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting from piperidine precursors:
-
Piperidine Functionalization: Introduction of the isopropyl-amino-ethylamine group via nucleophilic substitution or reductive amination.
-
Esterification: Coupling the piperidine intermediate with benzyl chloroformate under Schotten-Baumann conditions.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product in >95% purity.
Reactivity Profile
The compound undergoes characteristic reactions:
-
Ester Hydrolysis: Under basic or enzymatic conditions, the benzyl ester cleaves to yield a carboxylic acid.
-
Amine Alkylation: The primary amine on the ethyl side chain reacts with electrophiles (e.g., alkyl halides) to form secondary amines.
-
Oxidative Degradation: Exposure to strong oxidants may degrade the piperidine ring, necessitating inert storage conditions.
| Parameter | Value |
|---|---|
| CYP3A4 Inhibition | Moderate |
| Plasma Protein Binding | 89% |
| Half-Life (Predicted) | 2.7 hours |
Comparative Analysis with Related Compounds
Structural Analogues
-
3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester: Positional isomerism at the piperidine 3-position alters receptor binding kinetics.
-
4-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester: Hydroxyethyl substitution reduces logP by 0.4, enhancing aqueous solubility.
Pharmacological Comparisons
| Compound | Target Affinity | logP |
|---|---|---|
| 4-Aminoethyl derivative | Dopamine transporter (Ki = 120 nM) | 2.8 |
| 4-Hydroxyethyl derivative | Norepinephrine transporter (Ki = 210 nM) | 2.4 |
Research Gaps and Future Directions
Current limitations include:
-
Lack of in vivo pharmacokinetic data.
-
Uncharacterized metabolic pathways.
-
Unknown therapeutic index.
Proposed studies:
-
Radioligand Binding Assays: Quantify affinity for serotonin 5-HT₁A receptors.
-
Metabolite Profiling: Identify hepatic cytochrome P450 metabolites.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume